6-METHYL-2-({[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE
Overview
Description
6-METHYL-2-({[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a unique combination of functional groups, including a dihydropyrimidinone core, an oxadiazole ring, and a methylphenyl substituent. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Biginelli reaction, which is a three-component condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . The resulting dihydropyrimidinone intermediate is then subjected to further functionalization to introduce the oxadiazole and methylphenyl groups.
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by employing microwave irradiation and solvent-free conditions to enhance reaction rates and yields . The use of Lewis acid catalysts, such as Yb(OTf)3 or InCl3, can also improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2-({[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
6-METHYL-2-({[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial and anti-inflammatory activities
Organic Synthesis: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 6-METHYL-2-({[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects . Further studies are needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines: These compounds have similar structural features and biological activities.
Uniqueness
6-METHYL-2-({[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-methyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-9-5-3-4-6-11(9)14-18-13(21-19-14)8-22-15-16-10(2)7-12(20)17-15/h3-7H,8H2,1-2H3,(H,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMQCBHCTSQDDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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